5-(3-Chloropropyl)pyrrolidin-2-one
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Overview
Description
5-(3-Chloropropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Preparation Methods
The synthesis of 5-(3-Chloropropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropylamine under appropriate conditions. This reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
5-(3-Chloropropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, resulting in the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-(3-Chloropropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic potential in various diseases.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways and molecular targets involved can vary depending on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
5-(3-Chloropropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: The parent compound without the chloropropyl group. It serves as a basic building block in organic synthesis.
3-Iodopyrrolidin-2-one: A derivative with an iodine atom, which has different reactivity and applications compared to the chloropropyl derivative.
N-Methylpyrrolidin-2-one: A derivative with a methyl group, commonly used as a solvent and in pharmaceutical formulations
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloropropyl group, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
5-(3-chloropropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-1-2-6-3-4-7(10)9-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHUFBNFVQAQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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